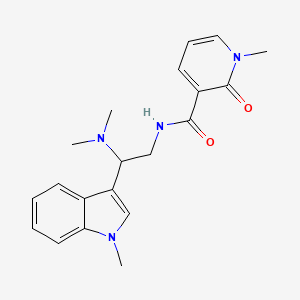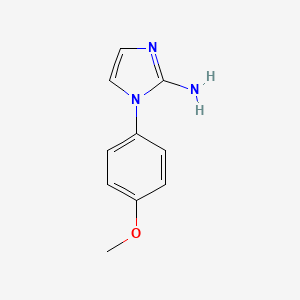![molecular formula C16H11N3O2S B2597244 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 313662-36-1](/img/structure/B2597244.png)
4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is characterized by a thiazole ring, which is a five-membered ring system containing nitrogen and sulfur atoms . The thiazole ring is an important pharmacophore nucleus due to its various pharmaceutical applications .Wissenschaftliche Forschungsanwendungen
Chemical Sensing
One notable application of benzothiazole derivatives, similar to 4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, is in chemical sensing. For instance, benzothiazole derivatives have been found effective as selective sensors for detecting cyanide in aqueous media. These sensors exhibit colorimetric changes in the presence of cyanide, enhancing absorption at specific wavelengths. This sensitivity makes them valuable in environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).
Antimicrobial Properties
Benzothiazole derivatives have also been explored for their antimicrobial properties. Studies have synthesized various benzothiazole compounds, including benzamide derivatives, and evaluated their efficacy against a range of microbial species. Certain derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Priya et al., 2006).
Anticancer Activity
Another significant area of research is the exploration of benzothiazole derivatives for anticancer activity. Some studies have synthesized and evaluated various derivatives for their ability to inhibit cancer cell growth. Certain compounds have exhibited promising results against different cancer cell lines, indicating their potential as anticancer agents (Ravinaik et al., 2021).
Photochemical Properties
Benzothiazole derivatives have also been studied for their photochemical properties. The research has focused on synthesizing and characterizing these compounds, assessing their fluorescence quenching abilities, and evaluating their potential applications in various fields, including dyeing and textile finishing (Shams et al., 2011).
Cell Cycle Regulation and Apoptosis
Research on isoxazole derivatives of benzothiazole compounds has shown their potential in regulating cell cycle and apoptosis, particularly in cancer cells. These compounds can activate key cellular pathways, such as p53 activation, leading to cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents (Kumbhare et al., 2014).
Eigenschaften
IUPAC Name |
4-cyano-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLYNPNGGSSLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(Dimethylamino)-N-[2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-enamide](/img/structure/B2597162.png)
![3-(2,2-dimethylcyclopropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B2597164.png)
![(2E)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-(4-methoxyphenyl)-3-oxopropanal](/img/structure/B2597168.png)
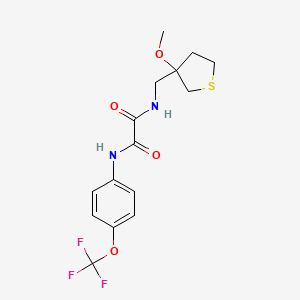

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2597171.png)
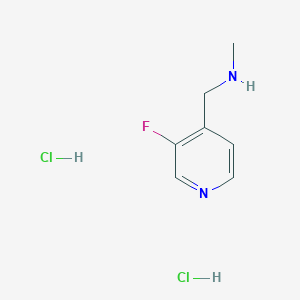
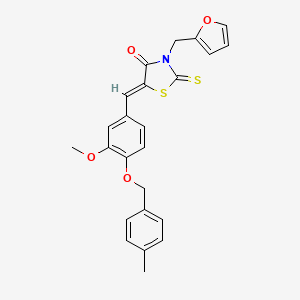
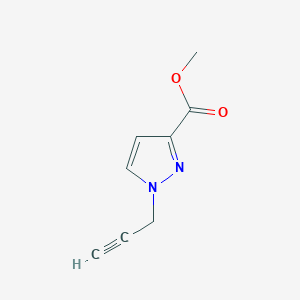
![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)
![N-(3,4-difluorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2597179.png)

